N-Butylmaleimide N-Butylmaleimide
Brand Name: Vulcanchem
CAS No.: 26714-90-9
VCID: VC1971854
InChI: InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3
SMILES: CCCCN1C(=O)C=CC1=O
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

N-Butylmaleimide

CAS No.: 26714-90-9

Cat. No.: VC1971854

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

N-Butylmaleimide - 26714-90-9

Specification

CAS No. 26714-90-9
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name 1-butylpyrrole-2,5-dione
Standard InChI InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3
Standard InChI Key JNPCNDJVEUEFBO-UHFFFAOYSA-N
SMILES CCCCN1C(=O)C=CC1=O
Canonical SMILES CCCCN1C(=O)C=CC1=O

Introduction

Chemical Identity and Structure

N-Butylmaleimide is a maleimide derivative with a butyl group attached to the nitrogen atom of the maleimide ring. It has the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . The compound is also known by several synonyms including:

  • 1H-Pyrrole-2,5-dione, 1-butyl-

  • Maleimide, N-butyl-

  • 1-Butyl-1H-pyrrole-2,5-dione

  • Maleic acid butylimide

Its structure consists of a five-membered maleimide ring with a butyl chain attached to the nitrogen atom. The maleimide moiety contains two carbonyl groups in positions 2 and 5, with a double bond between carbons 3 and 4, making it highly reactive toward nucleophiles, particularly thiols.

Physical and Chemical Properties

N-Butylmaleimide exists as a solid at room temperature with well-defined physical characteristics. Its properties are summarized in the following table:

PropertyValueReference
CAS Registry Number2973-09-3
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Melting Point83-85°C
Boiling Point97-99°C @ 8 Torr
Boiling Point (alternate)81-84°C @ 3 Torr
Density1.12 g/cm³
Flash Point97.2°C
Refractive Index1.504
Vapor Pressure0.0319 mmHg at 25°C
PSA37.4
XLogP30.64940

Chemically, N-Butylmaleimide exhibits behavior characteristic of maleimides. It functions as a Michael acceptor, making it highly reactive toward nucleophiles, particularly thiols. This property is central to its use in bioconjugation and protein modification applications .

Synthesis Methods

The synthesis of N-Butylmaleimide typically follows methodologies similar to those used for other N-substituted maleimides. Based on the synthetic routes described for similar compounds in the literature, the following methods can be applied:

Two-Step Synthesis from Maleic Anhydride

The most common synthesis route involves a two-step process:

  • Formation of N-butylmaleamic acid: Reaction of maleic anhydride with n-butylamine in an appropriate solvent (typically THF) at room temperature.

  • Cyclization to form maleimide: The resulting maleamic acid intermediate undergoes cyclodehydration using dehydrating agents .

This method is analogous to the synthesis of other N-substituted maleimides, as described in the literature for compounds such as N-(2-methylphenyl)maleimide, where maleic anhydride (44.0 mmol) is reacted with the corresponding amine (42.3 mmol) in THF (50 mL), followed by cyclization .

Alternative Synthesis Methods

Alternative methodologies may employ different cyclization conditions:

  • Using zinc bromide and HMDS: The maleamic acid can be suspended in dry acetonitrile with zinc bromide and hexamethyldisilazane (HMDS) and heated at 90°C for cyclization.

  • Using thionyl chloride: Similar to the preparation of N-tert-butylmaleimide, where thionyl chloride is added to the maleamic acid intermediate followed by heating .

Chemical Reactions and Reactivity

N-Butylmaleimide exhibits characteristic reactivity patterns associated with maleimide derivatives. Its primary reaction pathway involves Michael addition reactions with nucleophiles.

Reaction with Thiols

The most significant reaction of N-Butylmaleimide is with thiol groups, forming stable thioether bonds through Michael addition. This reaction proceeds rapidly under mild conditions (pH 6.5-7.5) and is virtually irreversible, making it valuable for protein modification and bioconjugation .

Polymerization Reactions

N-Butylmaleimide can participate in various polymerization reactions:

  • Homopolymerization: Forms polymeric N-substituted maleimide structures with antioxidant properties .

  • Copolymerization: Can be copolymerized with other monomers such as vinyl ethers. For example, one study described the preparation of "Maleimide n-butyl vinyl ether copolymer" using N-substituted maleimide monomers .

Diels-Alder Reactions

Like other maleimides, N-Butylmaleimide can serve as an efficient dienophile in Diels-Alder reactions, allowing for the synthesis of complex cyclic structures .

Applications

N-Butylmaleimide finds applications across multiple scientific and industrial domains, leveraging its unique reactivity and properties.

Polymer Chemistry

N-Butylmaleimide has significant applications in polymer chemistry:

  • Antioxidant Polymers: N-substituted maleimide polymers, including those derived from N-butylmaleimide, have been developed as polymeric antioxidants. These materials are particularly valuable in settings where nonabsorbable food antioxidants are required .

  • Copolymer Component: It serves as a monomer in the preparation of specialized copolymers. For instance, patent literature describes the preparation of "Maleimide n-butyl vinyl ether copolymer" using 1.62276 gm of maleimide monomer .

  • Heat-Resistant Modifiers: Similar to N-tert-butylmaleimide, it can potentially be used to enhance the thermal properties of polymer materials .

Biochemical Applications

Based on the reactivity profile shared with other maleimides:

Synthesis Intermediates

N-Butylmaleimide can serve as an intermediate in the synthesis of more complex structures, particularly through its participation in Diels-Alder reactions and Michael additions .

Comparison with Related Maleimides

N-Butylmaleimide belongs to a family of N-substituted maleimides, each with distinct properties based on their structural differences.

Structural Comparison

The following table compares key structural aspects of N-Butylmaleimide with related compounds:

CompoundStructure CharacteristicMolecular WeightReference
N-ButylmaleimideStraight-chain butyl group attached to nitrogen153.18 g/mol
N-EthylmaleimideShorter ethyl chain on nitrogen125.13 g/mol
N-tert-ButylmaleimideBranched tert-butyl group on nitrogen153.18 g/mol
N-PhenylmaleimideAromatic phenyl group on nitrogen~173 g/mol

Recent Research and Developments

Research involving N-Butylmaleimide specifically is limited in the available literature, but related compounds in the maleimide family continue to be actively studied:

Polymer Science Applications

Recent developments have focused on incorporating maleimide derivatives like N-butylmaleimide into copolymers to enhance properties such as heat resistance, chemical resistance, and mechanical strength .

Bioconjugation Chemistry

Advanced applications in protein modification and bioconjugation continue to evolve, with maleimides serving as key reactive groups for site-specific modification of biomolecules .

Antimicrobial Activities

Research has investigated the antimicrobial properties of various N-substituted maleimides, suggesting potential applications in antimicrobial development. For instance, studies have shown that some maleimide derivatives exhibit notable antibacterial and antifungal activity .

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